N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes “N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(C)NC1=NC(C=C2)=C(C=C2Cl)S1
. The InChI key for this compound is BCQXILHHRAEBLY-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 226.68 . The compound does not have a flash point .Mechanism of Action
Target of Action
Similar compounds have been shown to interact withcyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This inhibition can lead to a decrease in inflammation and pain, similar to the action of non-steroidal anti-inflammatory drugs (NSAIDs) .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway . In this pathway, arachidonic acid is metabolized to prostaglandins and leukotrienes by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound can reduce the production of prostaglandins, thereby reducing inflammation and pain .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, due to the decreased production of prostaglandins . This is similar to the effects of NSAIDs .
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is its high affinity for zinc ions, which allows for the detection of low levels of zinc in biological systems. This compound is also highly specific for zinc ions and does not bind to other metal ions such as copper or iron. However, one limitation of this compound is its relatively low quantum yield, which can limit its sensitivity in some applications. This compound is also sensitive to pH and temperature changes, which can affect its fluorescence properties.
Future Directions
There are several future directions for the use of N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide in scientific research. One direction is the development of new fluorescent probes that can detect other metal ions in biological systems. Another direction is the use of this compound in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound can also be used in the development of new biosensors for the detection of zinc in environmental and clinical samples.
Synthesis Methods
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with naphthalene-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide has been widely used in scientific research as a fluorescent probe for the detection of metal ions in biological systems. It has been shown to have a high affinity for zinc ions and can be used to monitor changes in zinc levels in cells and tissues. This compound can also be used to study the role of zinc in various biological processes such as gene expression, enzyme activity, and signal transduction.
Safety and Hazards
“N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound carries the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302 - Harmful if swallowed and H319 - Causes serious eye irritation .
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS/c19-12-8-9-15-16(10-12)23-18(20-15)21-17(22)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBALQXQVFBWEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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